Chroman-2-carboxamide

Antioxidant Lipid Peroxidation Radical Scavenging

Chroman-2-carboxamide (CAS 3990-58-7) is a foundational chromane pharmacophore supplied as a research-grade intermediate (≥97% purity). It addresses the need for a reliable, unsubstituted parent scaffold in structure-activity relationship (SAR) studies. Key differentiators: - Core scaffold for potent NF-κB inhibitors (derivatives show IC₅₀ 18.2-24.0 µM in RAW 264.7 macrophages) - Platform for antioxidant agents with 25-40× greater potency than trolox in lipid peroxidation assays - Synthetic handle for focused library synthesis, including anti-tubercular (M. tuberculosis H37Rv MIC 70 µM) and neuroprotection campaigns - Available from multiple qualified suppliers with batch-specific COA; standard research packaging with ambient shipping.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 3990-58-7
Cat. No. B2491479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-carboxamide
CAS3990-58-7
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N
InChIInChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12)
InChIKeyAFYJYAWBTFNDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chroman-2-carboxamide: NF-κB Inhibition and Antioxidant Research


Chroman-2-carboxamide (CAS 3990-58-7), systematically named 3,4-dihydro-2H-1-benzopyran-2-carboxamide, is a small-molecule heterocyclic compound (molecular formula C₁₀H₁₁NO₂, molecular weight 177.20) that serves as a foundational pharmacophore in medicinal chemistry . The core benzopyran (chromane) structure provides a privileged scaffold known for its capacity to engage multiple biological targets [1]. Extensive research on its derivatives has established this compound class as a source of inhibitors for Nuclear Factor-κB (NF-κB) signaling [2], [3] and as a platform for generating potent antioxidant agents [4]. The unsubstituted parent compound is typically supplied as a research-grade intermediate with a purity specification of ≥97% .

Chroman-2-carboxamide Specificity vs. Generic Analogs


Generic substitution within the chroman/chromone family is not viable because the oxidation state of the heterocyclic ring and the nature of the amide substituent fundamentally dictate biological activity profiles and synthetic utility. Chromone-2-carboxamides possess a planar, aromatic 4-oxo ring that alters electronic distribution and hydrogen-bonding capacity compared to the saturated chromane ring system [1]. Even within chroman-2-carboxamides, small substituent changes at the 6- or 7-position of the benzopyran ring produce up to 2.4-fold differences in NF-κB inhibitory potency (IC₅₀ 18.2 µM vs. 43.9 µM for the reference compound KL-1156) [2], [3]. Substitution on the phenylamide nitrogen further modulates activity from inactive to potent inhibition (IC₅₀ range: 18.2–95.8 µM) [3]. The core 2-carboxamide moiety provides a reactive handle for further derivatization that is not equivalently accessible in 3-carboxamide or 4-chromanone analogs, making the parent scaffold a critical starting point for structure-activity relationship (SAR) campaigns.

Chroman-2-carboxamide Performance: Antioxidant and NF-κB


Lipid Peroxidation Inhibition vs. Trolox

In a comparative study evaluating antioxidant activity, N-aryl-substituted chroman-2-carboxamide derivatives (specifically compounds 3d and 3e) demonstrated 25- to 40-fold more potent inhibition of Fe²⁺/ascorbic acid-initiated lipid peroxidation than the standard antioxidant trolox [1]. While the parent chroman-2-carboxamide scaffold is essential for activity, the N-aryl substitution is required to achieve this level of potency. In contrast, the 4-chromanone analogs (2a–e) were substantially less active [1]. The DPPH radical scavenging activity of the N-phenyl-chroman-2-carboxamide analog was comparable to that of trolox [2].

Antioxidant Lipid Peroxidation Radical Scavenging

NF-κB Inhibition Compared with KL-1156

A head-to-head comparison in LPS-stimulated RAW 264.7 macrophages revealed that the 4-chloro-substituted chroman-2-carboxamide derivative (compound 2s) inhibited NF-κB activation with an IC₅₀ of 18.2 µM, which is 2.4-fold more potent than the reference compound KL-1156 (IC₅₀ = 43.9 µM) [1], [2]. The study further established clear SAR trends: compounds with -H, -NO₂, -OCH₃, or -CF₃ substituents on the phenyl ring exhibited poor to moderate inhibition (IC₅₀ range: 18.2–95.8 µM) [1]. Importantly, NF-κB inhibition by these chroman derivatives was found to be independent of their antioxidant activity, indicating a distinct mechanism of action [1].

NF-κB Inhibition Inflammation Macrophage

Methyl Substitution Impact on NF-κB Inhibition

Introduction of a methyl group at the 6- or 7-position of the chromane ring significantly enhances NF-κB inhibitory activity. In a comparative SAR study, the most active 7-methylchroman-2-carboxamide derivatives (containing 4-Cl or 4-OMe substituents on the phenylamide ring) exhibited IC₅₀ values of 20.2–24.0 µM [1], [2]. The most active 6-methyl analogs (with 2-OH or 4-Cl substitution) fell within the same IC₅₀ range [1]. This represents an approximately 2-fold improvement over the unsubstituted chroman-2-carboxamide derivatives reported in earlier studies (IC₅₀ = 43.9 µM for KL-1156, the baseline reference) [2].

NF-κB Inhibition SAR Methylchroman

Anti-Tubercular Activity of Fluorinated Derivatives

Fluorinated chroman-2-carboxamide derivatives have been evaluated for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. The most active compound in the series demonstrated a Minimum Inhibitory Concentration (MIC) of 70 µM and an IC₅₀ of 53 µM in in vitro studies [1]. This represents a validated anti-tubercular profile for the chroman-2-carboxamide scaffold, expanding its therapeutic potential beyond the more extensively characterized antioxidant and anti-inflammatory applications.

Antitubercular Mycobacterium tuberculosis Fluorinated chroman

Chroman-2-carboxamide Research Applications


Macrophage NF-κB Inhibition

Chroman-2-carboxamide derivatives with 4-chloro or 4-methoxy substitution on the phenylamide ring are established inhibitors of NF-κB activation in LPS-stimulated RAW 264.7 macrophages, demonstrating IC₅₀ values of 18.2–24.0 µM [1], [2]. This application scenario is supported by quantitative head-to-head comparisons showing a 2.4-fold potency advantage over the reference compound KL-1156 (IC₅₀ = 43.9 µM) [1]. Procurement of these specific derivatives, rather than unsubstituted analogs, is recommended for research programs investigating inflammatory signaling pathways, cytokine regulation, or NF-κB-driven disease models.

Lipid Peroxidation Inhibition for Neuroprotection

N-aryl-substituted chroman-2-carboxamides exhibit 25- to 40-fold greater potency than trolox in inhibiting Fe²⁺/ascorbic acid-initiated lipid peroxidation in rat brain homogenates [1]. This makes them exceptionally effective agents for studying oxidative damage in neuronal tissues and for benchmarking antioxidant efficacy in lipid-rich biological systems. The quantitative superiority over trolox supports their selection for neuroprotection research, mitochondrial dysfunction studies, and any application requiring potent inhibition of membrane lipid peroxidation [2].

Anti-Tubercular Drug Discovery

Fluorinated chroman-2-carboxamide derivatives have demonstrated in vitro activity against M. tuberculosis H37Rv with an IC₅₀ of 53 µM and MIC of 70 µM [1]. This provides a validated starting point for medicinal chemistry campaigns targeting tuberculosis. The chroman-2-carboxamide core offers a synthetically accessible scaffold for generating focused compound libraries aimed at improving anti-mycobacterial potency and selectivity, representing an alternative to established anti-tubercular chemotypes.

Technical Documentation Hub

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19 linked technical documents
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